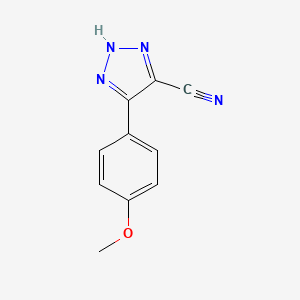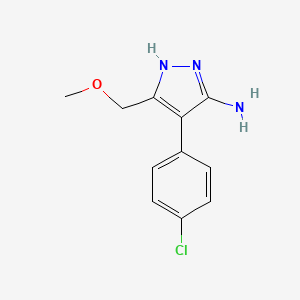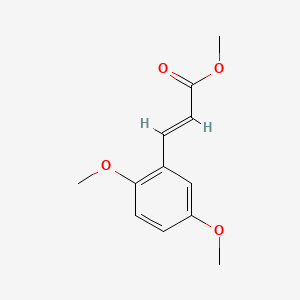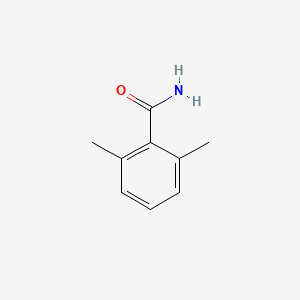
2,6-Dimethylbenzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamides, including 2,6-Dimethylbenzamide, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method has been reported as a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to an amide group (CON(CH3)2). The amide group is twisted out of the plane of the aromatic ring by the methyl substituents at both ortho-positions, which interrupts the pi-electron conjugation between the amide group and the benzene ring .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 149.19 g/mol . The compound has a boiling point of 132-133 °C/15 mmHg and a melting point of 43-45 °C .Aplicaciones Científicas De Investigación
Proton Affinity and Substituent Effects
2,6-Dimethylbenzamide demonstrates unique properties in terms of proton affinity (PA), which is influenced by its molecular structure. The proton affinity of this compound and its derivatives is significantly affected by polar substituents, such as amino or nitro groups. This characteristic is vital in understanding the interactions and steric hindrance in π-conjugation, providing insights into molecular behavior in various chemical environments (Grützmacher & Caltapanides, 1998).
Synthesis and Derivatives
The synthesis of this compound derivatives has been a subject of interest in chemical research. For example, derivatives like 4-amino-N-(2-morpholinoethyl)-2,6-dimethylbenzamide and others have been synthesized and studied for their potential pharmacological properties. The synthesis process often involves multiple steps, including condensation reactions, to achieve the desired molecular structure (Yung, Lo, & Vohra, 1972).
Radiochemistry Applications
In radiochemistry, this compound has been used in the synthesis of radiolabeled compounds. For instance, carbonation of 2,6-dimethyl phenyl lithium with 14CO2 led to the production of 2,6-dimethylbenzoic acid, which was then used to create radiolabeled benzamide derivatives. Such applications are crucial in tracer studies and imaging techniques (Azim et al., 1997).
Metabolism and Pharmacokinetics Studies
The metabolism and pharmacokinetics of this compound derivatives have been studied in animal models. These studies provide valuable information on how the compound is absorbed, distributed, metabolized, and excreted in living organisms, which is vital for understanding its potential therapeutic applications and safety profile (Maurizis et al., 1997).
Molecular Interactions and Hydration Studies
Investigations into the hydration of N,N-dimethylbenzamide, a derivative of this compound, reveal insights into the molecular structure and interactions at the hydrated state. Understanding the hydration behavior of such compounds is crucial for various applications, including solvent interactions and pharmaceutical formulations (Kobayashi & Matsushita, 1990).
Safety and Hazards
Direcciones Futuras
The development of new techniques for the preparation of organic compounds, including 2,6-Dimethylbenzamide, is important, with catalytic processes being key to this innovation . The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide .
Propiedades
IUPAC Name |
2,6-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDXMSTXCYCUGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879505 | |
| Record name | 2,6-Dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
607-92-1, 55321-98-7 | |
| Record name | 2',6'-Dimethylformanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 2,6-Dimethylbenzamide derivatives as antiarrhythmic agents?
A1: Research suggests that this compound derivatives possess antiarrhythmic properties by prolonging the effective refractory period of cardiac tissue, as demonstrated in isolated rabbit atria experiments []. Additionally, these compounds exhibited prophylactic activity against ouabain-induced arrhythmias. Notably, certain derivatives like 4-amino-N-(2-piperidinoethyl)-2,6-dimethylbenzamide successfully terminated established ouabain-induced arrhythmias, while others like 4-amino-N-(2-morpholinoethyl)-2,6-dimethylbenzamide effectively antagonized aconitine-evoked arrhythmias []. This suggests interference with ion channels crucial for cardiac action potential propagation, though the exact mechanism requires further investigation.
Q2: How does the structure of this compound affect its anticonvulsant activity?
A2: Studies on this compound N-(5-methyl-3-isoxazolyl) (D2916) revealed a significant sex difference in its metabolism and consequently its anticonvulsant activity in rats [, ]. Female rats exhibit a longer duration of anticonvulsant effect compared to males. This difference is attributed to the preferential hydroxylation of the methyl group on the isoxazolyl ring in females, forming the active metabolite D3187. Conversely, males primarily metabolize D2916 by hydroxylating a methyl group on the phenyl ring []. This suggests the position of metabolic hydroxylation on the this compound structure significantly influences its anticonvulsant efficacy.
Q3: How do substituents on the aromatic ring of this compound impact its proton affinity (PA)?
A3: While the 2,6-dimethyl substituents disrupt the π-electron conjugation between the amide group and the aromatic ring, studies show that additional substituents on the ring still exert a modest influence on the PA of 2,6-Dimethylbenzamides []. Notably, para-amino substituents demonstrate a more pronounced effect compared to other polar substituents like nitro groups. This suggests that despite the steric hindrance, some interaction between the amide group and the aromatic ring persists, influencing the molecule's PA [].
Q4: How does the stereochemistry of this compound impact its properties?
A4: Research has explored the synthesis of axially chiral 2,6-disubstituted N,N-diethyl benzamides utilizing chiral (arene)chromium complexes [, ]. This method allows for the preparation of enantiomerically pure benzamides, highlighting the potential influence of stereochemistry on the biological and chemical properties of this compound derivatives. The ability to synthesize specific enantiomers opens avenues for investigating the impact of chirality on activity and selectivity.
Q5: What are the key pharmacokinetic differences observed between male and female rats for this compound N-(5-methyl-3-isoxazolyl) (D2916)?
A5: Significant sex-based differences in D2916 pharmacokinetics were observed in rats. Female rats exhibited higher brain concentrations and prolonged half-lives in both blood and tissues compared to males following oral administration []. This difference contributes to the longer-lasting anticonvulsant effect observed in females and highlights the importance of considering sex as a biological variable in preclinical studies.
Q6: What analytical techniques are employed to characterize and study this compound and its derivatives?
A6: Various analytical techniques are utilized to characterize and study this compound and its derivatives. These include:
- HPLC (High-Performance Liquid Chromatography): Used to separate and quantify metabolites of D2916 in biological samples like plasma, brain tissue, urine, and bile [].
- GC/MS (Gas Chromatography/Mass Spectrometry): Employed to identify and structurally characterize D2916 metabolites based on their mass fragmentation patterns [].
- Radiolabeling (e.g., 14C): Allows tracking and quantifying the compound and its metabolites in biological samples for pharmacokinetic and metabolic studies [, ].
Q7: What are the potential applications of this compound derivatives based on the available research?
A7: Based on the scientific research, this compound derivatives show promise in the following areas:
- Antiarrhythmic agents: Their ability to prolong the effective refractory period and prevent/terminate arrhythmias suggests potential for treating cardiac rhythm disorders [].
- Anticonvulsant drugs: Derivatives like D2916 exhibit potent anticonvulsant activity, potentially leading to new therapies for epilepsy and other seizure disorders [, ].
- Skeletal muscle sodium channel blockers: Modifications to the this compound structure, particularly the addition of lipophilic and sterically hindered groups, led to compounds with enhanced potency and use-dependent block of skeletal muscle voltage-gated sodium channels, suggesting potential applications in treating myotonia [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





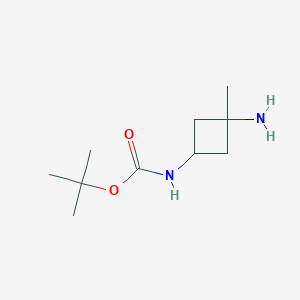
![[5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid](/img/structure/B3021923.png)
